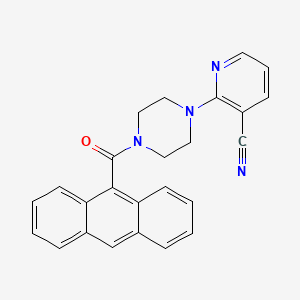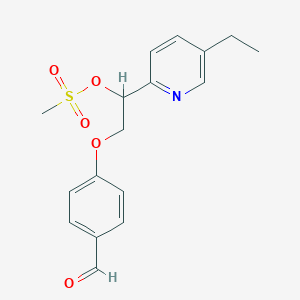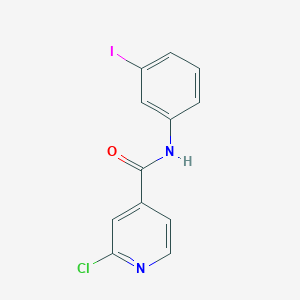![molecular formula C6H12NO5P B15168641 [(4,4-Dimethyl-2-oxo-1,3-oxazolidin-3-yl)methyl]phosphonic acid CAS No. 883905-52-0](/img/structure/B15168641.png)
[(4,4-Dimethyl-2-oxo-1,3-oxazolidin-3-yl)methyl]phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(4,4-Dimethyl-2-oxo-1,3-oxazolidin-3-yl)methyl]phosphonic acid is a compound that features a unique combination of an oxazolidinone ring and a phosphonic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(4,4-Dimethyl-2-oxo-1,3-oxazolidin-3-yl)methyl]phosphonic acid typically involves the reaction of 4,4-dimethyl-2-oxo-1,3-oxazolidine with a phosphonic acid derivative. One common method includes the use of 4,4-dimethyl-2-oxo-1,3-oxazolidine and a phosphonic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the phosphonic acid chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
[(4,4-Dimethyl-2-oxo-1,3-oxazolidin-3-yl)methyl]phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield different reduced forms of the oxazolidinone ring.
Substitution: The phosphonic acid group can participate in substitution reactions, forming various phosphonate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve alkyl halides or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions include various oxazolidinone derivatives and phosphonate esters, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
[(4,4-Dimethyl-2-oxo-1,3-oxazolidin-3-yl)methyl]phosphonic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [(4,4-Dimethyl-2-oxo-1,3-oxazolidin-3-yl)methyl]phosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidinone ring can interact with active sites of enzymes, potentially inhibiting their activity. The phosphonic acid group can form strong interactions with metal ions or other positively charged species, affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
4,4-Dimethyl-1,3-oxazolidin-2-one: A related compound with similar structural features but lacking the phosphonic acid group.
2-Oxazolidinone: Another related compound that serves as a building block for various chemical syntheses.
Uniqueness
[(4,4-Dimethyl-2-oxo-1,3-oxazolidin-3-yl)methyl]phosphonic acid is unique due to the presence of both the oxazolidinone ring and the phosphonic acid group.
Propiedades
Número CAS |
883905-52-0 |
|---|---|
Fórmula molecular |
C6H12NO5P |
Peso molecular |
209.14 g/mol |
Nombre IUPAC |
(4,4-dimethyl-2-oxo-1,3-oxazolidin-3-yl)methylphosphonic acid |
InChI |
InChI=1S/C6H12NO5P/c1-6(2)3-12-5(8)7(6)4-13(9,10)11/h3-4H2,1-2H3,(H2,9,10,11) |
Clave InChI |
GLJQEHSIBRQJCB-UHFFFAOYSA-N |
SMILES canónico |
CC1(COC(=O)N1CP(=O)(O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,1'-Biphenyl]-2-carboxylic acid, 3',5-dimethoxy-, methyl ester](/img/structure/B15168559.png)
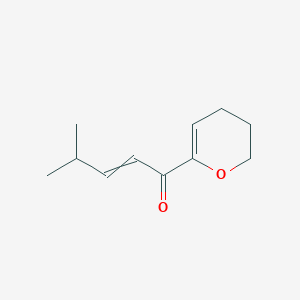
boranyl](/img/structure/B15168584.png)

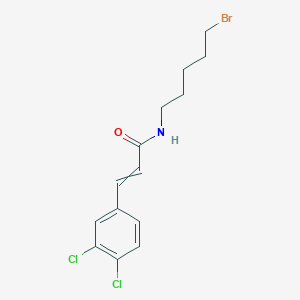

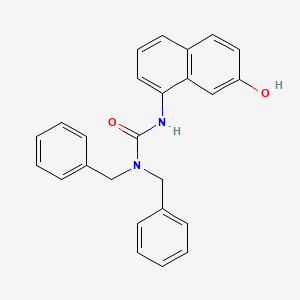

![5-{[4-(Morpholin-4-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B15168648.png)
